molecular formula C9H4Cl2FNO2 B1359708 Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate CAS No. 220035-64-3

Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate

Cat. No.: B1359708
CAS No.: 220035-64-3
M. Wt: 248.03 g/mol
InChI Key: NRQCWSMITZPBHU-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate is a synthetic organic compound belonging to the class of benzoates. It is characterized by its white crystalline powder form and is soluble in organic solvents such as ethanol, methanol, and chloroform. The molecular formula of this compound is C9H4Cl2FNO2, and it has a molecular weight of 248.04 g/mol .

Preparation Methods

The synthesis of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate typically involves the esterification of 2,4-dichloro-3-cyano-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups such as cyano and chloro groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: In the presence of aqueous acids or bases, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties

Mechanism of Action

The mechanism of action of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups such as cyano and chloro groups enhances its reactivity, allowing it to participate in various chemical reactions. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate can be compared with other similar compounds such as:

  • Methyl 4-cyano-3-fluorobenzoate
  • Methyl 5-cyano-2-fluorobenzoate
  • Methyl 2,4-dichloro-5-fluorobenzoate

These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The unique combination of cyano, chloro, and fluoro groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

methyl 2,4-dichloro-3-cyano-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FNO2/c1-15-9(14)4-2-6(12)8(11)5(3-13)7(4)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQCWSMITZPBHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1Cl)C#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633573
Record name Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220035-64-3
Record name Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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